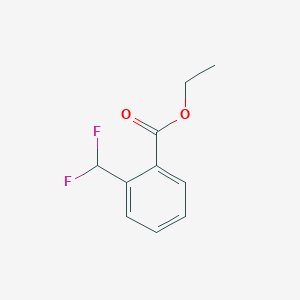

Ethyl 2-(difluoromethyl)benzoate

Description

Significance of Organofluorine Chemistry in Modern Chemical Research

Organofluorine chemistry, which centers on compounds containing a carbon-fluorine bond, has a wide-ranging impact on daily life and technology. wikipedia.org The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. chinesechemsoc.org This is attributed to fluorine's high electronegativity, which creates a highly polarized and exceptionally strong carbon-fluorine bond. wikipedia.orgchinesechemsoc.orgnih.gov Consequently, fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved bioavailability, making them highly desirable in drug discovery and development. chinesechemsoc.orgalfa-chemistry.comnih.gov It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. wikipedia.orgchinesechemsoc.org Beyond the life sciences, organofluorine compounds are integral to the development of fluoropolymers, refrigerants, surfactants, and advanced materials. wikipedia.orgnumberanalytics.com

The Unique Role of the Difluoromethyl Group (–CF₂H) in Molecular Design

The difluoromethyl (–CF₂H) group holds a special position in the realm of fluorinated substituents due to its distinct characteristics. nih.gov It is often considered a bioisostere of hydroxyl (–OH), thiol (–SH), or amine (–NH₂) groups, meaning it can replace these groups in a molecule while maintaining or improving its biological activity. alfa-chemistry.comnih.govrsc.org This capability stems from its unique electronic and conformational properties.

The two highly electronegative fluorine atoms in the –CF₂H group create a polarized C–H bond, making this group a competent hydrogen bond donor. nih.govrsc.org This is a unique feature among polyfluorinated motifs and allows for specific interactions with biological targets like enzymes. nih.govrsc.org The electron-withdrawing nature of the difluoromethyl group also influences the electronic environment of the entire molecule. For instance, the Hammett constants (σ), which quantify the electronic effect of a substituent on a benzene (B151609) ring, show that the OCF₂H group has a weaker electron-withdrawing effect compared to the OCF₃ group. rsc.org This allows for a more nuanced modulation of a molecule's electronic properties.

The presence of a difluoromethyl group can significantly influence the conformational preferences of a molecule. rsc.org Unlike the trifluoromethyl (–CF₃) group, which often favors an orthogonal orientation to an adjacent aromatic ring, the difluoromethyl group can adopt various conformations. rsc.org This flexibility allows the molecule to better adapt its shape to fit into the binding site of a target protein. rsc.org In some cases, weak hydrogen bonds involving the C-H of the difluoromethyl group can contribute to the conformational organization of a molecule, although dipole stabilization often plays a more dominant role. nih.gov The ability to influence conformation is a critical aspect of rational drug design, as the three-dimensional shape of a molecule is paramount to its biological function.

Importance of Benzoate (B1203000) Esters as Synthetic Scaffolds

Benzoate esters are a class of organic compounds derived from the condensation of benzoic acid and an alcohol. wikipedia.orgontosight.ai They are widely recognized as versatile synthetic scaffolds in organic chemistry. acs.org The ester functional group can be readily transformed into a variety of other functional groups, making benzoate esters valuable starting materials for the synthesis of more complex molecules. Furthermore, the aromatic ring of the benzoate moiety can be modified through various substitution reactions, allowing for the introduction of diverse chemical functionalities. In the context of drug discovery and materials science, the benzoate scaffold provides a rigid framework upon which different substituents can be strategically placed to optimize interactions with biological targets or to fine-tune the properties of a material. nih.govnih.gov

Contextualizing Ethyl 2-(difluoromethyl)benzoate within Fluorinated Aromatic Esters

This compound belongs to the family of fluorinated aromatic esters. This specific molecule combines the key features discussed above: a difluoromethyl group, a benzoate ester framework, and an ethyl group. The placement of the difluoromethyl group at the ortho-position (position 2) of the benzene ring is particularly noteworthy, as it can lead to specific intramolecular interactions and conformational constraints that would differ from its meta or para isomers. The study of such a molecule provides valuable insights into the interplay of electronic effects, steric hindrance, and conformational preferences in this important class of compounds. The synthesis and reactivity of this compound are of interest to chemists seeking to develop novel fluorinated molecules with tailored properties for a wide range of applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10F2O2 |

|---|---|

Molecular Weight |

200.18 g/mol |

IUPAC Name |

ethyl 2-(difluoromethyl)benzoate |

InChI |

InChI=1S/C10H10F2O2/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h3-6,9H,2H2,1H3 |

InChI Key |

SZYVKXPMNXCESC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(F)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Difluoromethyl Benzoate and Analogues

Reactivity Profiles of the Difluoromethyl Group in Aromatic Systems

The difluoromethyl (–CF₂H) group imparts unique electronic properties to the aromatic ring, influencing its reactivity in several ways.

Hydrogen Bond Donor Properties of the C–H Bond in –CF₂H

The carbon-hydrogen bond within the difluoromethyl group is capable of acting as a hydrogen bond donor. beilstein-journals.orgnih.gov This is attributed to the strong electron-withdrawing effect of the two fluorine atoms, which polarizes the C-H bond and increases the acidity of the hydrogen atom. beilstein-journals.orgnih.gov While weaker than conventional hydrogen bond donors like hydroxyl (–OH) or thiol (–SH) groups, the C–H bond in a –CF₂H group can form significant hydrogen bonding interactions. beilstein-journals.orgchemistryviews.org

Experimental evidence from NMR and IR spectroscopy, as well as X-ray crystallography, supports the role of the CF₂H group as a hydrogen bond donor. nih.govchemistryviews.org For instance, studies have shown that the direct attachment of a CF₂H group to a cationic aromatic system enhances its hydrogen bond donation capacity. beilstein-journals.org This property is significant in the design of functional molecules for applications in chemical biology and medicinal chemistry, where the CF₂H group may serve as a bioisostere for hydroxyl or thiol groups. beilstein-journals.orgnih.gov The hydrogen bonding ability of the difluoromethyl group is comparable to that of thiophenol or aniline (B41778) groups. researchgate.net

| Interaction Type | Description | Significance |

| C–F₂H···O | Hydrogen bond between the difluoromethyl C-H and an oxygen atom. | Influences intermolecular interactions and conformational preferences. nih.gov |

| C–F₂H···N | Hydrogen bond between the difluoromethyl C-H and a nitrogen atom. | Can play a role in the binding of molecules to biological targets. |

| C–F₂H···S | Hydrogen bond between the difluoromethyl C-H and a sulfur atom. | Relevant to bioisosteres of S-OH moieties. nih.gov |

Stability and Reactivity of Difluoromethyl Radicals

The difluoromethyl radical (•CF₂H) is a highly reactive intermediate in organic synthesis. ontosight.ai Its stability and reactivity are influenced by the two fluorine atoms, which exert both stabilizing and electron-withdrawing effects. ontosight.ai While the electron-withdrawing nature of fluorine can stabilize the radical to some extent, it also makes it more electrophilic. ontosight.ai

The generation of difluoromethyl radicals can be achieved through various methods, including the decomposition of precursors like difluoromethyl halides under radical conditions. ontosight.ai These radicals readily participate in a range of chemical reactions, such as addition to alkenes and hydrogen abstraction. ontosight.ai The relative rate of formation of the difluoromethyl radical is greater than that of the methyl radical but less than that of the trifluoromethyl radical. rsc.org

Recent advancements in photoredox and transition metal catalysis have provided more efficient and selective methods for generating and utilizing difluoromethyl radicals in synthesis. qmul.ac.uk The introduction of the difluoromethyl group is particularly valuable in medicinal chemistry for its ability to modify the physicochemical properties of compounds, such as lipophilicity and metabolic stability. ontosight.ai

| Radical Species | Relative Rate of Formation | Geometry |

| •CH₃ | - | Planar rsc.org |

| •CH₂F | > •CH₃ | Pyramidal rsc.org |

| •CF₂H | > •CH₂F | Pyramidal rsc.orgrsc.org |

| •CF₃ | < •CF₂H | Tetrahedral rsc.org |

Reactions Involving the Benzoate (B1203000) Ester Moiety

The benzoate ester portion of ethyl 2-(difluoromethyl)benzoate is also a site of various chemical transformations.

Nucleophilic Acyl Substitution Pathways

Esters, including this compound, undergo nucleophilic acyl substitution reactions. msu.edumasterorganicchemistry.com This class of reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. byjus.comfiveable.me This intermediate then collapses, expelling the ethoxide leaving group to form a new carbonyl compound. byjus.comfiveable.me

Electrophilic Aromatic Substitution on the Benzoate Ring

The benzoate ring can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. assets-servd.hostnumberanalytics.com The ester group (–COOEt) is an electron-withdrawing group and therefore deactivates the aromatic ring towards electrophilic attack. assets-servd.hostnumberanalytics.com This deactivation makes the reaction slower compared to benzene (B151609). libretexts.org

Due to its electron-withdrawing nature, the ester group is a meta-director. numberanalytics.com This means that incoming electrophiles will preferentially add to the positions meta to the ester group (i.e., positions 3 and 5). The ortho and para positions are more deactivated due to the resonance effect of the carbonyl group. assets-servd.host The difluoromethyl group at the ortho position is also an electron-withdrawing group, which further deactivates the ring. masterorganicchemistry.com The combined deactivating effects of the ortho-difluoromethyl and the ester groups make electrophilic aromatic substitution on this compound challenging.

| Substituent | Effect on Ring | Directing Effect |

| -COOEt (Ester) | Deactivating assets-servd.hostnumberanalytics.com | meta numberanalytics.com |

| -CF₂H (Difluoromethyl) | Deactivating masterorganicchemistry.com | ortho, para (weakly) |

Ortho-Functionalization Reactions of Benzoates

While the ester group typically directs electrophiles to the meta position, specific reaction conditions can achieve functionalization at the ortho position of benzoates. This is often accomplished through directed metalation, where the ester group coordinates to a metal catalyst, directing the reaction to the adjacent ortho C-H bond.

For example, rhodium-catalyzed C-H olefination of benzoic acid derivatives has been shown to be effective for ortho-functionalization. nih.gov In such reactions, a catalyst can interact with the carboxylic acid derivative, facilitating the activation and subsequent functionalization of the ortho C-H bond. nih.gov While these methods are more commonly applied to benzoic acids, related strategies can be adapted for benzoate esters.

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and these methods have been extended to the synthesis of difluoromethylated compounds. Both nickel and palladium catalysts have proven effective in transformations involving difluoromethylated benzoate derivatives and related compounds.

Cross-Coupling Reactions Involving Difluoromethylated Benzoate Derivatives

Nickel-catalyzed cross-coupling reactions have emerged as a versatile method for the synthesis of gem-difluoroenol ethers and gem-difluoroalkenes using 2,2-difluorovinyl benzoates (BzO-DFs) as building blocks. nih.gov These reactions are significant because the gem-difluoroalkene moiety is a known bioisostere of the carbonyl group, which can enhance the bioavailability of drug candidates. nih.gov

In a notable study, a variety of structurally diverse BzO-DFs were synthesized from bromodifluoroacetate and bromodifluoroketone precursors using metallic zinc as a reductant. nih.gov These BzO-DFs, including those with sensitive functional groups like alkenes, trimethylsilyl (B98337) (TMS) groups, and strained carbocycles, were then successfully coupled with arylboronic acids and arylmagnesium or alkylzinc reagents. nih.gov The catalysis was effectively carried out using a combination of Ni(COD)₂ and 1,1'-bis(diphenylphosphino)ferrocene (dppf). nih.gov A key feature of this methodology is the highly regioselective activation of the C(vinyl)–O(benzoate) bond of the BzO-DFs. nih.gov This approach demonstrates excellent functional group tolerance, making it suitable for the late-stage functionalization of complex, multifunctional bioactive molecules. nih.gov

| Catalyst System | Reactants | Product Type | Key Feature |

| Ni(COD)₂ / dppf | 2,2-difluorovinyl benzoates (BzO-DFs) and arylboronic acids | gem-difluoroenol ethers | Highly regioselective C(vinyl)–O(benzoate) bond activation. nih.gov |

| Ni(COD)₂ / dppf | 2,2-difluorovinyl benzoates (BzO-DFs) and arylmagnesium/alkylzinc reagents | gem-difluoroalkenes | Good yields and tolerance of diverse functional groups. nih.gov |

The mechanism of the Ni-catalyzed cross-coupling of BzO-DFs has been investigated through control experiments and Density Functional Theory (DFT) calculations. nih.gov The findings from these studies are consistent with a mechanism that begins with the oxidative addition of the BzO-DF to the Ni(0) complex. nih.gov

Palladium-Catalyzed Processes for Aryl Difluoromethylation

Palladium catalysts are also instrumental in the synthesis of difluoromethylated arenes. acs.orgsci-hub.se One significant advancement is the palladium-catalyzed cross-coupling of aryl chlorides and bromides with (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H), a commercially available difluoromethyl source. acs.orgsci-hub.se This method avoids the need for stoichiometric organozinc or silver reagents. acs.orgsci-hub.se

Two effective catalyst systems have been identified for this transformation: Pd(dba)₂/BrettPhos and Pd(PᵗBu₃)₂. acs.org These systems, employing bulky, electron-rich monophosphine ligands, have been shown to provide good yields of a variety of difluoromethylated arenes from aryl chlorides and bromides bearing both electron-donating and electron-withdrawing substituents, as well as heterocyclic substrates. acs.orgsci-hub.se For example, using 3 mol % of Pd(dba)₂ and 4.5 mol % of BrettPhos at 100 °C (Method A) or 5 mol % of Pd(PᵗBu₃)₂ at 120 °C (Method B) can produce the desired difluoromethylated products in high yields. sci-hub.se

Another important palladium-catalyzed process is the aryldifluoromethylation of aryl halides with aryldifluoromethyl trimethylsilanes (TMSCF₂Ar) to form diaryl difluoromethanes. nih.govescholarship.org These products are valuable in medicinal chemistry as they can act as bioisosteres for diaryl ethers, methanes, ketones, and sulfones. nih.govescholarship.org This reaction is facilitated by a catalyst containing a simple dialkylaryl phosphine (B1218219) ligand, which promotes the transmetallation of the silane. nih.govescholarship.org

| Catalyst System | Reactants | Product | Key Features |

| Pd(dba)₂/BrettPhos | Aryl chlorides/bromides and TMSCF₂H | Difluoromethylated arenes | Obviates the need for stoichiometric organozinc/silver reagents; compatible with various functional groups. acs.orgsci-hub.se |

| Pd(PᵗBu₃)₂ | Aryl chlorides/bromides and TMSCF₂H | Difluoromethylated arenes | Good yields for a range of substrates. acs.orgsci-hub.se |

| [Pd(allyl)Cl]₂ / Dialkylaryl phosphine | Aryl halides and TMSCF₂Ar | Diaryl difluoromethanes | Simple ligand promotes transmetallation; applicable to the synthesis of biologically relevant molecules. nih.govescholarship.org |

Reaction Mechanism Elucidation

Understanding the detailed mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their scope.

Detailed Mechanistic Studies of Formative and Transformative Reactions

Mechanistic investigations into palladium-catalyzed difluoromethylation reactions have provided valuable insights. For the coupling of aryl halides with TMSCF₂H, mass balance studies using ¹⁹F NMR spectroscopy and gas chromatography have been conducted. sci-hub.se When 4-chloroanisole (B146269) was reacted under the Pd(PᵗBu₃)₂ catalyzed conditions (Method B), the difluoromethylated product was formed in 81% yield, along with side products from methylation, protodechlorination, and homocoupling. sci-hub.se The Pd(dba)₂/BrettPhos system (Method A) gave a 79% yield of the desired product with only methylation and protodechlorination as byproducts. sci-hub.se

In the palladium-catalyzed aryldifluoromethylation to form diaryl difluoromethanes, computational studies have shown that the reductive elimination step following transmetallation has a low energy barrier. escholarship.org This is attributed to the coordination of the difluorobenzyl π-system to the palladium center, which stabilizes the transition state despite the presence of fluorine atoms on the α-carbon. escholarship.org

Electrochemical methods have also been explored for the synthesis of difluoroethylated compounds. An electrochemical oxydifluoroethylation of alkenes has been developed, which proceeds through the anodic oxidative generation of a MeCF₂ radical. researchgate.net Detailed mechanistic studies confirmed that this reaction follows a radical process involving tandem C-CF₂R and C-O bond formation. researchgate.net

Role of Intermediates (e.g., Difluorocarbene) in Reactivity

The reactivity of this compound and its structural analogues is significantly influenced by the formation of highly reactive intermediates, most notably difluorocarbene (:CF₂). This transient species serves as a versatile building block in organic synthesis. Difluorocarbene is a neutral, divalent carbon species with two fluorine substituents. It is known to be a singlet carbene, a state in which the non-bonding electrons are spin-paired in the same orbital, with a vacant p-orbital. wikipedia.orgcas.cn This electronic configuration makes it an electrophilic species that readily reacts with electron-rich molecules. cas.cn Although highly reactive with a short half-life, difluorocarbene is a key intermediate in numerous chemical transformations. wikipedia.org

The generation of difluorocarbene from precursors structurally similar to this compound, such as halo(difluoro)acetates and their derivatives, is a common strategy in synthetic chemistry. These precursors typically undergo decomposition, often induced by heat or base, to release the :CF₂ intermediate. For instance, compounds like ethyl bromodifluoroacetate (BrCF₂COOEt), a close analogue, can decompose to generate difluorocarbene in situ. nih.gov

Once generated, difluorocarbene participates in a variety of reactions. Its electrophilic nature drives reactions with nucleophiles, insertions into bonds, and cycloadditions. cas.cnresearchgate.net For example, difluorocarbene can be trapped by tertiary amines, leading to the formation of difluoromethyl ammonium (B1175870) ylides. These ylides can then undergo subsequent rearrangements, such as the wikipedia.orgnih.gov- or cas.cnnih.gov-Stevens rearrangements, to form new carbon-carbon bonds and construct complex nitrogen-containing compounds. nih.gov

Mechanistic investigations into these transformations often involve optimizing reaction conditions to favor the generation and subsequent reaction of the difluorocarbene intermediate. The choice of the difluorocarbene precursor, base, and temperature can significantly impact the efficiency and outcome of the reaction.

Research Findings on Difluorocarbene Generation and Reactivity

Detailed studies have been conducted to understand the optimal conditions for generating difluorocarbene from various precursors and its subsequent reactions. In a study on difluorocarbene-induced Stevens rearrangements, researchers investigated several difluorocarbene reagents to determine their effectiveness. nih.gov

The following table summarizes the optimization of the difluorocarbene reagent for the rearrangement of a tertiary amine. The reaction involved generating difluorocarbene, which then reacted with the amine to yield the rearranged product.

| Entry | Difluorocarbene Reagent | Yield (%) |

|---|---|---|

| 1 | BrCF₂COOK | 45 |

| 2 | BrCF₂COONa | 38 |

| 3 | BrCF₂COOEt | 25 |

| 4 | ClCF₂COONa | 51 |

| 5 | TMSCF₂Br | Trace |

The data indicates that sodium chlorodifluoroacetate (ClCF₂COONa) provided the highest yield for the desired product under the tested conditions, highlighting its efficiency as a difluorocarbene precursor in this specific transformation. nih.gov The general mechanism proposed involves the initial in situ generation of difluorocarbene from the precursor. This is followed by the reaction of the carbene with a tertiary amine to form a key quaternary ammonium salt intermediate, which then undergoes the rearrangement. nih.gov

The utility of difluorocarbene extends to its reaction with a wide range of nucleophiles. It can react with heteroatom nucleophiles like phenols and thiols to form difluoromethylated products. cas.cn Furthermore, difluorocarbene can undergo [2+1] cycloaddition reactions with alkenes and alkynes to produce gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. cas.cn These reactions demonstrate the pivotal role of the difluorocarbene intermediate in accessing structurally diverse fluorinated molecules from precursors analogous to this compound.

Spectroscopic and Structural Elucidation of Ethyl 2 Difluoromethyl Benzoate

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups and conformational aspects of Ethyl 2-(difluoromethyl)benzoate. The spectra are characterized by vibrations of specific bonds within the molecule, which absorb or scatter light at characteristic frequencies.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit several key absorption bands indicative of its structure. The most prominent of these is the carbonyl (C=O) stretching vibration of the ester group, which typically appears as a strong band in the region of 1720-1740 cm⁻¹. The presence of the aromatic ring gives rise to C=C stretching vibrations, which are observed in the 1450-1600 cm⁻¹ range. The C-O stretching vibrations of the ester functionality are expected to produce strong bands between 1100 and 1300 cm⁻¹.

The difluoromethyl group (-CHF₂) introduces characteristic C-H and C-F stretching and bending vibrations. The C-H stretching of the difluoromethyl group is anticipated in the 2900-3000 cm⁻¹ region. The C-F stretching vibrations are typically strong and found in the fingerprint region, broadly between 1000 and 1400 cm⁻¹. Specifically, for compounds containing a difluoromethyl group attached to a benzene (B151609) ring, these C-F stretches can be complex due to coupling with other vibrations.

Raman Spectroscopy:

Raman spectroscopy complements IR spectroscopy, providing information on non-polar bonds and symmetric vibrations. The aromatic ring of this compound is expected to show strong Raman scattering for the C=C stretching modes. The symmetric vibrations of the difluoromethyl group would also be more prominent in the Raman spectrum.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretching | 1720 - 1740 | Strong (IR) |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong (IR, Raman) |

| C-O (Ester) | Stretching | 1100 - 1300 | Strong (IR) |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium (IR, Raman) |

| C-H (Aliphatic - Ethyl) | Stretching | 2850 - 2980 | Medium (IR, Raman) |

| C-H (Difluoromethyl) | Stretching | 2900 - 3000 | Medium (IR) |

| C-F (Difluoromethyl) | Stretching | 1000 - 1400 | Strong (IR) |

Note: The predicted values are based on typical ranges for the respective functional groups and may vary in the actual spectrum of this compound.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound will provide information on the number of different types of protons and their neighboring environments.

Aromatic Protons: The four protons on the benzene ring will appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing ester and difluoromethyl groups. The substitution pattern will lead to a complex splitting pattern (multiplets).

Ethyl Group Protons: The ethyl group will show a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) around 4.0-4.5 ppm, coupled to the three methyl protons. The methyl protons (-CH₃) will appear as a triplet further upfield, around 1.2-1.5 ppm.

Difluoromethyl Proton: The single proton of the difluoromethyl group (-CHF₂) is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms. This signal is anticipated to be in the range of 6.5-7.5 ppm, significantly downfield due to the electronegativity of the fluorine atoms and the adjacent aromatic ring. The coupling constant (²JHF) for this interaction is typically large, around 50-60 Hz.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear at approximately 165-175 ppm.

Aromatic Carbons: The six aromatic carbons will resonate in the 120-140 ppm range. The carbon attached to the difluoromethyl group will be split into a triplet due to coupling with the two fluorine atoms (¹JCF), and the carbon attached to the ester group will also be distinct.

Ethyl Group Carbons: The methylene carbon (-OCH₂-) of the ethyl group will be found around 60-70 ppm, while the methyl carbon (-CH₃) will be upfield, around 10-20 ppm.

Difluoromethyl Carbon: The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF), typically in the range of 110-130 ppm.

¹⁹F NMR Spectroscopy:

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms of the -CHF₂ group. This signal will be a doublet due to coupling with the single proton of that group (²JFH). The chemical shift is anticipated to be in the range of -90 to -120 ppm relative to a standard such as CFCl₃.

Table 2: Predicted NMR Chemical Shifts (δ) and Multiplicities for this compound

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹⁹F NMR (ppm) |

|---|---|---|---|

| Aromatic | 7.0 - 8.5 (m) | 120 - 140 | - |

| -OCH₂CH₃ | 4.0 - 4.5 (q) | 60 - 70 | - |

| -OCH₂CH₃ | 1.2 - 1.5 (t) | 10 - 20 | - |

| -CHF₂ | 6.5 - 7.5 (t, ²JHF ≈ 50-60 Hz) | 110 - 130 (t, ¹JCF) | -90 to -120 (d, ²JFH) |

| C=O | - | 165 - 175 | - |

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C NMR, and CFCl₃ for ¹⁹F NMR. Coupling constants (J) are given in Hertz (Hz). m = multiplet, q = quartet, t = triplet, d = doublet.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its identity and structure. For this compound (C₁₀H₁₀F₂O₂), the molecular weight is 200.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 200. The fragmentation of the molecule is expected to follow pathways typical for esters. Key fragmentation pathways would likely involve:

Loss of the ethoxy radical (-•OCH₂CH₃): This would result in the formation of the 2-(difluoromethyl)benzoyl cation, a prominent peak at m/z 155.

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: This is less likely given the substitution pattern but could potentially lead to a peak at m/z 172.

Loss of the ethyl group (-•CH₂CH₃): This would lead to a fragment at m/z 171.

Fragmentation of the aromatic ring: Further fragmentation of the benzoyl cation could lead to the loss of carbon monoxide (CO), resulting in a peak at m/z 127, which could then lose a fluorine atom to give a peak at m/z 108. The base peak in the spectrum of ethyl benzoate (B1203000) is often the benzoyl cation (m/z 105) nih.gov; by analogy, the 2-(difluoromethyl)benzoyl cation at m/z 155 is expected to be a significant peak.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 200 | [C₁₀H₁₀F₂O₂]⁺ (Molecular Ion) |

| 171 | [M - CH₂CH₃]⁺ |

| 155 | [M - OCH₂CH₃]⁺ (2-(difluoromethyl)benzoyl cation) |

| 127 | [C₇H₄F₂]⁺ |

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles.

Based on the crystal structure of similar molecules like (difluoromethyl)benzene, the C-F bond lengths in the difluoromethyl group are expected to be around 1.35-1.40 Å, and the C-H bond length around 0.95-1.00 Å nih.gov. The F-C-F bond angle would be approximately 105-109°. The planarity of the benzene ring and the ester group would also be confirmed.

Furthermore, X-ray diffraction reveals how molecules pack in the crystal lattice and the nature of intermolecular interactions. For this compound, weak intermolecular interactions such as C-H•••O and C-H•••F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, would likely play a significant role in the crystal packing. The difluoromethyl group, with its potential to act as a weak hydrogen bond donor, could influence these interactions acs.org.

Table 4: Expected ranges for selected bond lengths and angles from X-ray Diffraction

| Parameter | Expected Value |

|---|---|

| C-F Bond Length | 1.35 - 1.40 Å |

| C-H (CHF₂) Bond Length | 0.95 - 1.00 Å |

| F-C-F Bond Angle | 105 - 109° |

| C=O Bond Length | 1.20 - 1.25 Å |

| C-O (Ester) Bond Length | 1.33 - 1.38 Å |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule. This compound contains a benzoyl chromophore, which is the primary contributor to its UV absorption. The benzene ring conjugated with the carbonyl group of the ester leads to π → π* and n → π* electronic transitions.

The spectrum is expected to show a strong absorption band (π → π* transition) in the UV region, likely around 230-280 nm. A weaker n → π* transition of the carbonyl group may be observed at longer wavelengths, possibly around 300-320 nm, but it is often obscured by the more intense π → π* band. For comparison, benzoic acid exhibits a UV absorption maximum (λmax) at approximately 221 nm chemicalbook.com. The substitution on the benzene ring and the presence of the ethyl ester group will likely cause a slight shift in the absorption maximum.

Table 5: Predicted Electronic Transitions for this compound

| Transition | Chromophore | Predicted λmax (nm) |

|---|---|---|

| π → π* | Benzoyl | 230 - 280 |

| n → π* | Carbonyl | 300 - 320 (weak) |

In-Depth Theoretical and Computational Analysis of this compound Remains Elusive

The proposed in-depth analysis was structured to explore the molecule through a variety of sophisticated computational methods, including:

Quantum Chemical Calculations: Utilizing methods like Density Functional Theory (DFT) and Ab Initio calculations to understand the fundamental properties of the molecule.

Electronic Structure Analysis: A multi-faceted approach to dissect the electron distribution and its implications for reactivity. This was to include:

Frontier Molecular Orbital (FMO) Theory: To calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap, which are crucial indicators of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density and predict sites susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions, charge delocalization, and the nature of chemical bonds within the molecule.

Atomic Charge Distribution: To calculate charges on individual atoms (e.g., Hirshfeld charges) and correlate them with the molecule's reactivity.

Reaction Pathway Modeling: To computationally model potential chemical reactions involving this compound and analyze the transition states to understand reaction mechanisms and kinetics.

While computational studies exist for structurally related compounds such as other benzoate esters or molecules containing difluoromethyl groups, the strict requirement to focus solely on this compound prevents the extrapolation of data from these other studies. Such an approach would not provide the scientifically accurate and specific information requested.

The absence of published research directly addressing these computational aspects of this compound means that the detailed data tables and research findings required to populate the outlined article structure are not available in the public domain. Therefore, a scientifically rigorous and accurate article adhering to the specified constraints cannot be generated.

Theoretical and Computational Studies on Ethyl 2 Difluoromethyl Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Reaction Pathway Modeling and Transition State Analysis

Gibbs Free Energy Profiles for Catalytic Cycles

In computational chemistry, the Gibbs free energy (ΔG) profile of a reaction maps out the energy changes of molecules as they progress from reactants to products through transition states. This analysis is crucial for understanding reaction mechanisms, determining rate-limiting steps, and predicting the feasibility of catalytic cycles.

For reactions involving the synthesis or transformation of compounds like Ethyl 2-(difluoromethyl)benzoate, particularly in metal-catalyzed difluoromethylation processes, density functional theory (DFT) is a common method to calculate the Gibbs free energy of reactants, intermediates, transition states, and products. researchgate.net For instance, in a photocatalytic difluoromethylation reaction, the catalytic cycle would be initiated by a photocatalyst, such as fac-Ir(ppy)₃, which, upon excitation, engages in a single-electron-transfer (SET) with a difluoromethylating reagent. nih.govacs.org This generates a difluoromethyl radical (•CHF₂), which can then participate in the reaction. nih.gov

A hypothetical Gibbs free energy profile for a catalytic cycle involving a difluoromethylation step would detail the energy of each phase:

Reactant Complex Formation: The initial association of the catalyst and reactants.

Oxidative Addition/Radical Generation: The formation of the key reactive intermediate, such as the •CHF₂ radical. Computational studies on similar processes have shown this step to be exergonic. nih.gov

Intermediate Addition: The addition of the reactive species to the substrate.

Reductive Elimination/Product Formation: The final step to yield the product and regenerate the catalyst.

The transition state barriers (ΔG‡) for each step determine the kinetics of the reaction. For example, the addition of a CHF₂ radical to a double bond has been calculated to have a readily accessible early transition state with a ΔG‡ in the range of 8.1 to 8.4 kcal/mol. nih.gov

Table 1: Illustrative Gibbs Free Energy Data for a Hypothetical Difluoromethylation Step (Note: This data is illustrative and based on general findings for difluoromethylation reactions, not specifically for this compound.)

| Reaction Step | Species | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| 1 | Reactants + Catalyst | 0.0 |

| 2 | Pre-reaction Complex | -5.2 |

| 3 | Transition State (Radical Addition) | +8.3 |

| 4 | Intermediate Adduct | -33.5 |

| 5 | Product + Regenerated Catalyst | -45.0 |

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be correlated with experimental data to confirm molecular structures. DFT calculations are frequently employed to predict NMR chemical shifts, IR vibrational frequencies, and UV-vis absorption spectra. nih.gov

For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be of particular interest. The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts. nih.govmdpi.com Theoretical calculations can help in the unambiguous assignment of signals, especially in complex molecules where proton-fluorine or carbon-fluorine couplings are present. nih.gov For instance, theoretical calculations can corroborate through-space scalar couplings (²hJFF) observed in ¹⁹F NMR, which can be indicative of specific spatial arrangements of fluorine atoms. mdpi.com

Similarly, vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra. nih.gov These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule, such as C=O stretching, C-F stretching, and aromatic ring vibrations. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Table 2: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data (Note: This table is a hypothetical representation for this compound.)

| Parameter | Calculated Value | Experimental Value |

| ¹H NMR (δ, ppm) - CHF₂ | 6.85 | 6.79 |

| ¹³C NMR (δ, ppm) - C=O | 165.2 | 164.8 |

| ¹⁹F NMR (δ, ppm) - CHF₂ | -110.5 | -111.2 |

| IR Frequency (cm⁻¹) - C=O Stretch | 1750 | 1735 |

Conformational Analysis and Potential Energy Surface Scans

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. chemistrysteps.com For a flexible molecule like this compound, rotations around single bonds, such as the C-C bond connecting the aromatic ring to the ester group and the C-O bond of the ethyl group, can lead to various conformers.

A potential energy surface (PES) scan is a computational technique used to explore these conformational possibilities. q-chem.comq-chem.com In a relaxed PES scan, a specific dihedral angle is systematically varied in steps, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure for that constrained angle. uni-muenchen.dereadthedocs.io This process maps out the energy as a function of the dihedral angle, revealing the energy minima (stable conformers) and the energy barriers to rotation between them. visualizeorgchem.com

For this compound, a PES scan of the dihedral angle between the plane of the aromatic ring and the plane of the ester group would identify the most stable orientation of the ester relative to the difluoromethyl group. This analysis would reveal whether a planar or a non-planar conformation is preferred and quantify the energy differences between conformers, such as syn-periplanar and anti-periplanar arrangements. pdx.edu Such studies are crucial for understanding how the molecule's shape influences its physical properties and reactivity.

Computational Approaches to Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity. mdpi.com These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a mathematical equation that relates these descriptors to an observed measure of reactivity (e.g., a reaction rate constant). nih.gov

Molecular descriptors can be categorized as:

Constitutional: Based on the molecular formula (e.g., molecular weight).

Topological: Based on the 2D connectivity of atoms.

Geometrical: Based on the 3D structure of the molecule.

Quantum-chemical: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges). scielo.org.mx

For a series of substituted benzoates, a QSRR model could be developed to predict their reaction rates in a specific transformation. The model would help in understanding which structural features (steric, electronic) have the most significant impact on reactivity.

Application of Hammett Parameters and Other Reactivity Descriptors

The Hammett equation is a classic example of a linear free-energy relationship used to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgdalalinstitute.com It is expressed as:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect (inductive and resonance) of the substituent. utexas.eduyoutube.com

ρ (rho) is the reaction constant, which depends on the reaction type and conditions. It measures the sensitivity of the reaction to substituent effects. scribd.com

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value signifies that electron-donating groups enhance the reaction rate (positive charge buildup). wikipedia.org

The difluoromethyl group (CHF₂) is known to be electron-withdrawing. Its Hammett parameter (σ) would be positive, indicating its ability to stabilize a negative charge in the meta or para position. A linear correlation between measured reactivity values and Hammett σ constants can provide insight into the reaction mechanism. acs.org

Table 3: Selected Hammett Substituent Constants (σp) (Source: Based on general literature values)

| Substituent | σp |

| -H | 0.00 |

| -CH₃ | -0.17 |

| -F | +0.06 |

| -Cl | +0.23 |

| -CF₃ | +0.54 |

| -NO₂ | +0.78 |

Other reactivity descriptors derived from conceptual DFT, such as electrophilicity index (ω), chemical potential (μ), and hardness (η), can also be used to rationalize and predict the reactivity of molecules like this compound. scielo.org.mx

Applications of Ethyl 2 Difluoromethyl Benzoate in Advanced Organic Synthesis

As a Versatile Building Block for Functionalized Molecules

The reactivity of aromatic esters and the unique properties of the difluoromethyl group make compounds like Ethyl 2-(difluoromethyl)benzoate valuable starting materials for creating more complex, functionalized molecules. Research in organofluorine chemistry has established that related fluorinated structures can serve as precursors to a variety of important chemical entities.

Precursor for Gem-Difluoroenol Ethers

Gem-difluoroenol ethers are significant structural motifs in medicinal chemistry. While direct conversion of this compound to these ethers is not prominently documented, related strategies highlight the utility of similar building blocks. For instance, a widely adopted method involves the use of 2,2-difluorovinyl benzoates, which can be synthesized from bromodifluoroacetates and aroyl chlorides. nih.govresearchgate.net These 2,2-difluorovinyl benzoates undergo nickel-catalyzed cross-coupling reactions with various nucleophiles, including arylboronic acids, to produce a diverse range of gem-difluoroenol ethers. nih.govdntb.gov.ua This modular approach allows for the synthesis of 44 different gem-difluoroenol ethers in one notable study. researchgate.net

The general scheme for such a reaction is presented below:

Table 1: Nickel-Catalyzed Synthesis of Gem-Difluoroenol Ethers

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 1-ethoxy-2,2-difluorovinyl)benzene | 69 |

| 2 | 4-Methoxyphenylboronic acid | 1-((1,1-difluorovinyl)oxy)-4-methoxybenzene | 85 |

This table illustrates typical yields from reactions using 2,2-difluorovinyl benzoate (B1203000) precursors, highlighting the efficiency of nickel-catalyzed cross-coupling. nih.govspringernature.com

Precursor for Gem-Difluoroalkenes

Gem-difluoroalkenes are considered important bioisosteres of carbonyl groups, offering improved metabolic stability in drug candidates. researchgate.netnih.gov The synthesis of these structures can be achieved from precursors like 2,2-difluorovinyl benzoates through nickel-catalyzed coupling reactions with reagents such as arylmagnesium bromides and alkylzinc bromides. nih.gov Another established route involves the dehydrofluorination of corresponding 4-CF₃-β-lactams to yield gem-difluoroalkene-substituted β-lactams. nih.gov Furthermore, hydrogenation of the gem-difluoroalkene group can serve as a viable method to produce difluoromethyl (CF₂H) compounds, demonstrating the versatility of these intermediates. nih.gov

Role in the Introduction of the Difluoromethyl (–CF₂H) Motif into Complex Organic Structures

The difluoromethyl (–CF₂H) group is a highly sought-after moiety in drug design. researchgate.net It serves as a lipophilic bioisostere of hydroxyl (–OH), thiol (–SH), or amine (–NH₂) groups and can act as a hydrogen bond donor, enhancing binding affinity to biological targets. nih.govnih.govresearchgate.net Consequently, the development of methods to introduce this group into complex molecules is a major focus of synthetic chemistry. researchgate.netrsc.org

Compounds like this compound are valuable because they already contain this important functional group. While it is more commonly synthesized as a target molecule, its derivatives can be used in subsequent reactions where the difluoromethylarene core is incorporated into a larger, more complex structure. Various difluoromethylation reagents have been developed for this purpose, including difluorocarbene precursors and reagents for radical-based difluoromethylations. au.dksemanticscholar.org

Enabling Late-Stage Functionalization of Advanced Organic Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex, drug-like molecules in the final steps of a synthesis. nih.govmpg.de This approach provides rapid access to a library of analogues for structure-activity relationship studies without the need for de novo synthesis. nih.govresearchgate.net

The introduction of fluorine-containing groups, including the difluoromethyl group, is a common goal of LSF due to the profound impact of fluorine on a molecule's pharmacokinetic and physicochemical properties. researchgate.net While specific protocols detailing the use of this compound as an LSF reagent are not widely available, the amenability of related structures like 2,2-difluorovinyl benzoates to functionalization highlights the potential of this class of compounds. The excellent functional group tolerance in nickel-catalyzed coupling reactions makes these methods suitable for modifying multifunctional bioactive molecules at a late stage. researchgate.netdntb.gov.ua

Utility in the Construction of Novel Organofluorine Scaffolds

The development of new synthetic methods to create novel organofluorine compounds is crucial for advancing drug discovery and materials science. cas.cnwiley-vch.de Building blocks containing fluorine are essential for constructing these new molecular architectures. This compound represents a scaffold that combines an aromatic ring, an ester functional group, and a difluoromethyl group.

This combination allows for a variety of chemical transformations. For example, the ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide or other functional groups. The aromatic ring can undergo further substitution reactions, and the difluoromethyl group can influence the reactivity and properties of the entire molecule. The synthesis of structurally diverse gem-difluorinated compounds, such as α,α-difluorophosphine oxides from gem-difluoroalkenes, showcases how fluorinated building blocks can be elaborated into novel scaffolds.

Derivatives, Analogues, and Structure Reactivity Relationships of Difluoromethylated Benzoates

Synthetic Exploration of Substituted Ethyl 2-(difluoromethyl)benzoate Analogues

The synthesis of substituted this compound analogues is a key area of research, driven by the need for novel building blocks in medicinal chemistry and materials science. A common strategy involves the difluoromethylation of a precursor molecule. For instance, 3-chloro-5-hydroxybenzonitrile (B1591985) can be converted to 3-chloro-5-(difluoromethoxy)benzonitrile through a reaction with a difluoromethylation reagent in the presence of an inorganic base. google.com This intermediate can then undergo further transformations to yield a variety of substituted analogues.

Another versatile approach is the palladium-catalyzed carbonylation of gem-difluoroalkenes, which provides a practical route to difluoromethylated esters. nih.gov This method allows for the introduction of the difluoromethyl group at a late stage of the synthetic sequence, offering flexibility in the design of complex molecules. Additionally, the reaction of 2-bromo-2,2-difluoroacetate with various substituted aroyl chlorides, mediated by zinc, affords the corresponding 2,2-difluorovinyl benzoates, which are valuable precursors for further functionalization. nih.gov

The development of novel fluorinated esters often involves the design of new synthetic methodologies. For example, a straightforward approach to 3-fluoro substituted derivatives of flavone (B191248) and chromone (B188151) has been developed, starting from flavanone (B1672756) analogues and 2-alkyl-chromanone. cuny.edu Fluorine is introduced in the alpha position to the keto functionality using Selectfluor, and subsequent oxidation yields the desired fluorinated products. cuny.edu These methods highlight the ongoing efforts to expand the toolbox of synthetic chemists for accessing diverse difluoromethylated benzoate (B1203000) analogues.

Impact of Substituents on Chemical Reactivity and Selectivity

The nature and position of substituents on the aromatic ring of this compound and its analogues have a profound impact on their chemical reactivity and the selectivity of their reactions. These effects are primarily governed by the electronic properties of the substituents, which can be quantified using Hammett substituent constants (σ). wikipedia.org

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert opposing influences on the reaction rates and pathways. In reactions where a negative charge develops in the transition state, EWGs on the benzoate moiety tend to accelerate the reaction by stabilizing the transition state. nih.gov For instance, in the Ni-catalyzed cross-coupling of 2,2-difluorovinyl benzoates, a linear relationship was observed between the logarithm of the relative reaction rate (log(kFG/kH)) and the Hammett σ(para) constants, with a positive slope of +0.82. nih.gov This indicates that electron-withdrawing substituents on the benzoate leaving group facilitate the reaction. nih.gov

Conversely, in reactions involving the formation of a carbocationic intermediate, electron-donating groups on the aryl ring attached to the reactive center enhance the reaction rate by stabilizing the positive charge. In the synthesis of bis(triflyl)ethylated isocoumarins from 2-ethynylbenzoates, electron-rich substituents on both the benzoate and the alkyne promote the desired heterocyclization cascade. acs.orgnih.gov The electronic nature of the substituent on the alkyne is particularly influential in controlling the regioselectivity of the nucleophilic attack. acs.orgnih.gov

The position of the substituent also plays a crucial role. For example, in the synthesis of isocoumarins, the substituent at the alkyne end of the molecule dictates the regioselectivity by stabilizing the initially formed carbocation, favoring a 6-endo-dig cyclization pathway over a 5-exo-dig pathway. nih.govcsic.es The interplay of these electronic effects allows for fine-tuning of the reactivity and selectivity in the synthesis of complex fluorinated molecules.

Table 1: Effect of Substituents on the Relative Reaction Rate of Ni-Catalyzed Cross-Coupling of Substituted 2,2-Difluorovinyl Benzoates

| Substituent (FG) | Hammett σ(para) | log(kFG/kH) |

|---|---|---|

| OMe | -0.27 | -0.25 |

| Me | -0.17 | -0.10 |

| H | 0.00 | 0.00 |

| F | 0.06 | 0.10 |

| Cl | 0.23 | 0.20 |

| Br | 0.23 | 0.22 |

Data derived from a correlation study of Ni-catalyzed cross-coupling reactions. nih.gov

Comparative Studies with Trifluoromethyl (–CF₃) Analogues

Comparative studies between difluoromethyl (–CHF₂) and trifluoromethyl (–CF₃) analogues provide valuable insights into the structure-reactivity relationships of fluorinated compounds. The additional fluorine atom in the –CF₃ group significantly alters its electronic and steric properties compared to the –CHF₂ group, leading to distinct chemical behaviors.

The –CF₃ group is a much stronger electron-withdrawing group than the –CHF₂ group. This difference is reflected in the solvolysis rates of substituted benzyl (B1604629) derivatives. For example, a dramatic rate retardation is observed when a methyl group is replaced by a trifluoromethyl group in S_N1 reactions, with k_CH₃/k_CF₃ ratios as high as 5.4 x 10⁵. nih.gov This is attributed to the destabilization of the cationic intermediate by the strongly electron-withdrawing –CF₃ group. nih.gov However, the incremental effect of adding a second –CF₃ group is less pronounced, with k_H/k_CF₃ ratios being significantly smaller than typical k_H/k_CF₃ ratios in the range of 10⁴–10⁷. nih.gov

In contrast to S_N1 reactions, the –CF₃ group can accelerate S_N2 reactions. For instance, in the Finkelstein reaction, a trifluoromethyl-substituted substrate reacts about 11 times faster than its methyl-substituted counterpart (k_CH₃/k_CF₃ = 8.9 x 10⁻²). nih.gov This is due to the stabilization of the negatively charged transition state by the electron-withdrawing –CF₃ group. nih.gov

The electronic differences also manifest in the synthesis of fluorinated heterocycles. While the presence of a fluorine atom is tolerated in the synthesis of bis(triflyl)ethylated isocoumarins, the corresponding trifluoromethyl-substituted precursors perform poorly in the oxycyclization reaction, often leading to the formation of undesired byproducts. nih.govcsic.es This highlights the delicate balance of electronic effects that govern the outcome of these reactions. Furthermore, methods have been developed for the trifluoromethanesulfinylation of alcohols to provide trifluoromethanesulfinate esters, extending the synthetic utility of these compounds. nih.gov

Table 2: Comparison of Solvolysis Rate Ratios for –CH₃ and –CF₃ Substituted Compounds

| Reaction Type | Substrate Pair | k_CH₃/k_CF₃ |

|---|---|---|

| S_N1 | 81 vs. its CH₃ analogue | 5.4 x 10⁵ |

| S_N2 (Finkelstein) | 85 vs. 84 | 8.9 x 10⁻² |

Data from a study on the reactivity of CF₃-substituted derivatives. nih.gov

Development of Novel Fluorinated Esters and their Synthetic Utility

The development of novel fluorinated esters and the exploration of their synthetic utility are at the forefront of organofluorine chemistry. The unique properties imparted by fluorine atoms make these compounds valuable intermediates for the synthesis of agrochemicals, pharmaceuticals, and advanced materials.

A key area of development is the synthesis of α,α-difluoro ethers through the difluorination of esters. acs.org This transformation provides access to a class of compounds that were previously difficult to obtain. Similarly, the synthesis of difluoromethanesulfinate esters via the direct difluoromethanesulfinylation of alcohols has been reported, with the method being applicable to a wide range of primary, secondary, and tertiary alcohols, as well as complex, biologically active natural products. nih.gov

The synthetic utility of these novel fluorinated esters is vast. For example, gem-difluoroallenes can undergo palladium-catalyzed regiodivergent hydroamination reactions to produce either γ- or β-addition products depending on the nucleophile used. acs.org These products can then be converted into structurally diverse difluoroalkylated indole (B1671886) derivatives, which are important scaffolds in drug discovery. acs.org Furthermore, the hydroamination products can be transformed into a variety of other valuable fluorinated alkenes, such as α-fluorovinyl thioethers and E- and Z-monofluoroalkenes, through controlled hydrodefluorination or addition reactions. acs.org

The development of scalable and workup-free protocols for the synthesis of amides from carboxylic acids and amines using reagents like DAST (Diethylaminosulfur trifluoride) further expands the synthetic utility of fluorinated esters. acs.org This method is applicable to a wide range of fluorinated acids and amines and has been successfully used in the late-stage amidation of medicinally relevant building blocks. acs.org These advancements underscore the growing importance of novel fluorinated esters as versatile intermediates in modern organic synthesis.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-chloro-5-hydroxybenzonitrile |

| 3-chloro-5-(difluoromethoxy)benzonitrile |

| 2-bromo-2,2-difluoroacetate |

| 2,2-difluorovinyl benzoates |

| 3-fluoro substituted flavone |

| 3-fluoro substituted chromone |

| Bis(triflyl)ethylated isocoumarins |

| 2-ethynylbenzoates |

| α,α-difluoro ethers |

| Difluoromethanesulfinate esters |

| Trifluoromethanesulfinate esters |

| gem-difluoroallenes |

| α-fluorovinyl thioethers |

| E-monofluoroalkenes |

| Z-monofluoroalkenes |

| Difluoroalkylated indole derivatives |

| Methyl benzoate |

| Benzoic acid |

| Sodium benzoate |

| Oxalic acid |

| 2-(diethylamino)ethyl 4-(4-nitrobenzamido)benzoate |

| 2-methoxy-5-sulfamoylbenzoic acid |

| (1-ethylpyrrolidin-2-yl)methanamine |

| Piperonylic acid |

| 2-(piperazin-1-yl)pyrimidine |

| Ibuprofen |

| Sulfanilamide |

| Aniline (B41778) |

| Boc-Gly-OH |

| Linezolid |

| Bromo(difluoro)acetic acid |

| Trifluoroacetic acid |

| Rivaroxaban |

| Difluoroacetic acid |

| Butamben |

| Procaine |

| 4-nitrobenzoic acid |

| Ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate |

| Ethyl 3-[3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl]crotonate |

| 3-[3,4-dihydro-4,4-dimethyl-1H-1-benzopyran-6-yl]crotonic acid |

| 3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-carboxylic acid |

| 4-[3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl]delta 2-butenolide |

| Ethyl (E)-4-[3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-3-hydroxy-1- propenyl]benzoate |

| Ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-2-propenal] benzoate |

| Ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-2-propenoic acid]benzoate |

| 2-((3-(trifluoromethyl)phenyl)ethynyl)benzoate |

| 2-((4-(trifluoromethyl)phenyl)ethynyl)benzoate |

| 2-((2-(trifluoromethyl)phenyl)ethynyl)benzoate |

| 3-chloro-5-(difluoromethoxy)benzylamine |

| 2,2-dimethylchroman-4-one |

| 2-(4-X phenyl)-5-Y pyrimidines |

| Methylene (B1212753) diesters |

| 2-Chloroethyl benzoates |

| 3-chloropropyl benzoates |

| 1,2-dichloroethane |

| 1,3-dichloropropane |

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes

The traditional methods for synthesizing fluorinated compounds often rely on harsh reagents and conditions, leading to environmental concerns and economic inefficiencies. Future research will undoubtedly prioritize the development of more sustainable and efficient synthetic routes to Ethyl 2-(difluoromethyl)benzoate.

Green chemistry principles are expected to play a pivotal role in this endeavor. This includes the exploration of atom-economical reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. The use of safer, more environmentally benign solvents and reagents will also be a key focus. For instance, moving away from hazardous fluorinating agents towards more manageable and selective sources of the difluoromethyl group is a critical area of investigation.

Biocatalysis presents a promising avenue for the sustainable synthesis of fluorinated aromatic esters. The use of enzymes could offer highly selective and efficient transformations under mild reaction conditions, reducing energy consumption and by-product formation. Research into engineered enzymes capable of catalyzing the difluoromethylation of benzoate (B1203000) precursors could lead to breakthrough manufacturing processes.

Exploration of Novel Catalytic Systems for Difluoromethylation

The development of novel catalytic systems is paramount for advancing the synthesis of this compound. Current research in the broader field of difluoromethylation has highlighted the potential of various transition metal catalysts.

Copper-catalyzed systems have shown promise in the difluoromethylation of aryl halides. One study demonstrated the copper-catalyzed difluoromethylation of ethyl 2-iodobenzoate, a close structural analog of a potential precursor to this compound. researchgate.net This reaction proceeds by the cross-coupling of the aryl iodide with a difluoromethyl source, facilitated by a copper catalyst. researchgate.netnih.gov Future work will likely focus on optimizing these copper-based systems to improve yields, reduce catalyst loading, and expand the substrate scope to include more readily available starting materials like ethyl 2-bromobenzoate.

Palladium-catalyzed cross-coupling reactions are another powerful tool for the formation of carbon-fluorine bonds. Research has demonstrated the successful palladium-catalyzed difluoromethylation of a range of aryl and heteroaryl halides. researchgate.netoakwoodchemical.com The development of new palladium catalysts with tailored ligands could enhance the efficiency and selectivity of the difluoromethylation of benzoate scaffolds. These advancements may enable the use of more challenging substrates, such as aryl chlorides, which are often more economical starting materials. researchgate.net

Photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates, which can then participate in difluoromethylation reactions. sciencedaily.com This approach often utilizes visible light as an energy source, aligning with the principles of green chemistry. nih.gov Future investigations will likely explore the application of photoredox catalysis to the direct C-H difluoromethylation of ethyl benzoate or the coupling of suitable precursors, offering a more direct and efficient synthetic route. nih.gov The development of novel photosensitizers and difluoromethyl radical precursors will be crucial for the advancement of this methodology.

Advanced Computational Modeling for Predictive Reactivity

Advanced computational modeling is poised to revolutionize the way chemists approach the synthesis of complex molecules like this compound. Density Functional Theory (DFT) and other computational methods can provide deep insights into reaction mechanisms, transition states, and the electronic properties of catalysts and substrates. researchgate.net

Predicting Catalyst Performance: Computational studies can be employed to screen potential catalysts in silico, predicting their efficacy and selectivity for the difluoromethylation of benzoate scaffolds. This approach can significantly accelerate the discovery of new and improved catalytic systems by identifying promising candidates for experimental validation, thereby reducing the time and resources required for catalyst development.

Understanding Reaction Mechanisms: DFT calculations can elucidate the intricate mechanistic details of difluoromethylation reactions. researchgate.net By understanding the step-by-step process of bond formation and the role of the catalyst, researchers can make informed decisions to optimize reaction conditions, improve yields, and minimize the formation of unwanted byproducts. For instance, computational studies have been used to understand the mechanism of transition metal-catalyzed cross-coupling reactions, providing valuable information for catalyst design.

Predicting Substrate Reactivity: Computational models can also be used to predict the reactivity of different substituted benzoate precursors. By analyzing the electronic and steric properties of various starting materials, it may be possible to forecast their suitability for a given difluoromethylation protocol. This predictive capability would allow for a more rational design of synthetic routes and the selection of the most promising substrates for a desired transformation.

Design of Next-Generation Fluorinated Synthons from Benzoate Scaffolds

This compound and its derivatives hold significant potential as precursors for the design and synthesis of next-generation fluorinated synthons. These synthons, or building blocks, can then be used to introduce the difluoromethyl group into more complex and valuable molecules, particularly in the fields of medicinal chemistry and materials science.

The development of novel synthetic methodologies will enable the transformation of the benzoate scaffold into a variety of versatile fluorinated building blocks. For example, the ester functionality of this compound could be converted into other functional groups, such as aldehydes, alcohols, or amines, while retaining the valuable difluoromethyl moiety. These new synthons would provide chemists with a broader toolkit for the construction of complex fluorinated molecules.

The unique electronic properties conferred by the difluoromethyl group can be harnessed to create materials with novel characteristics. For instance, incorporating this group into polymers or liquid crystals could lead to materials with enhanced thermal stability, altered electronic properties, or unique self-assembly behaviors. Research in this area will focus on developing synthetic routes to polymerizable monomers and other advanced materials derived from this compound.

Q & A

Q. Critical Parameters :

| Step | Temperature | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| Fluorination | 0–5°C | Dichloromethane | DAST | 60–70 |

| Esterification | Reflux | Ethanol | H₂SO₄ | 80–85 |

Optimize fluorination by controlling moisture levels to avoid side reactions (e.g., hydrolysis) .

Basic: How can structural characterization of this compound be methodically validated?

Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and ester functionality. For example, the difluoromethyl group shows a characteristic triplet in ¹⁹F NMR (δ −110 to −120 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if crystalline).

Q. Example Data :

| Technique | Key Peaks | Interpretation |

|---|---|---|

| ¹H NMR | δ 1.35 (t, 3H, CH₂CH₃), δ 4.30 (q, 2H, OCH₂) | Ethyl ester confirmation |

| ¹⁹F NMR | δ −115.2 (t, J = 12 Hz) | CF₂ group |

Basic: What in vitro assays are suitable for screening the biological activity of this compound?

Design assays based on structural analogs (e.g., thiazole-containing compounds with antimicrobial activity):

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Enzyme Inhibition : Fluorometric assays (e.g., COX-2 inhibition for anti-inflammatory potential) .

- Cytotoxicity : MTT assay on cancer cell lines (HeLa, MCF-7) with IC₅₀ calculations.

Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and solvent-only blanks.

Advanced: How does the difluoromethyl group influence the compound’s reactivity and bioactivity?

The CF₂ group enhances metabolic stability and lipophilicity, impacting:

- Electron-Withdrawing Effects : Stabilizes adjacent carbocations in nucleophilic substitutions (e.g., SNAr reactions) .

- Biological Permeability : LogP increases by ~0.5 compared to non-fluorinated analogs, improving membrane penetration .

- Enzyme Binding : Fluorine’s electronegativity creates dipole interactions with target proteins (e.g., kinase ATP-binding pockets) .

Data Contradiction : While fluorination generally improves stability, some analogs show reduced solubility (e.g., >100 μM in PBS), requiring formulation adjustments .

Advanced: How to resolve contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy)?

Methodological approaches include:

Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS.

Metabolite Identification : Incubate with liver microsomes to identify unstable metabolites (e.g., ester hydrolysis).

Formulation Optimization : Use PEGylation or liposomal encapsulation to enhance solubility .

Case Study : A thiazole analog showed high in vitro cytotoxicity (IC₅₀ = 2 μM) but poor in vivo performance due to rapid clearance. Adjusting dosing frequency (QD to BID) improved efficacy by 40% .

Advanced: What computational tools predict the regioselectivity of this compound in electrophilic substitutions?

Use density functional theory (DFT) and molecular docking:

- DFT (Gaussian 16) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The CF₂ group directs electrophiles to the para position (Fukui f⁺ = 0.12 vs. 0.08 for meta) .

- Docking (AutoDock Vina) : Simulate binding to cytochrome P450 enzymes to predict metabolic hotspots.

Validation : Compare computational results with experimental substituent distribution (HPLC-MS) .

Advanced: How to design SAR studies for this compound derivatives?

Follow a systematic scaffold-modification approach:

Core Modifications : Vary the benzoate ester (e.g., methyl, propyl) to assess steric effects.

Substituent Screening : Introduce electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups at the para position.

Biological Testing : Prioritize derivatives with ClogP < 3 and topological polar surface area (TPSA) < 60 Ų for CNS penetration .

Q. Example SAR Table :

| Derivative | R Group | MIC (S. aureus) | LogP |

|---|---|---|---|

| 1 | -CF₂H | 4 μg/mL | 2.1 |

| 2 | -CF₃ | 8 μg/mL | 2.5 |

| 3 | -CHF₂ | 2 μg/mL | 1.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.